(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium

Description

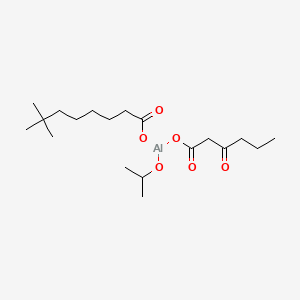

(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium is an organoaluminum complex characterized by a mixed-ligand coordination structure. The compound features three distinct ligands:

- Ethyl acetoacetato (O1',O3): A bidentate ligand derived from ethyl acetoacetate, which coordinates via two oxygen atoms.

- Neodecanoato (O): A monodentate branched-chain carboxylate ligand, providing steric bulk and hydrophobic properties.

- Propan-2-olato: A monodentate alkoxide ligand contributing to the compound’s Lewis acidity and reactivity .

Organoaluminum compounds of this type are often used in catalysis, polymer stabilization, or as precursors in material synthesis due to their tunable reactivity and stability .

Properties

CAS No. |

93893-30-2 |

|---|---|

Molecular Formula |

C19H35AlO6 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 7,7-dimethyloctanoate |

InChI |

InChI=1S/C10H20O2.C6H10O3.C3H7O.Al/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-3-5(7)4-6(8)9;1-3(2)4;/h4-8H2,1-3H3,(H,11,12);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2 |

InChI Key |

IGGPYDHKSWOZGJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)CCCCCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the aluminum center.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions.

Chemical Reactions Analysis

Structural and Regulatory Data

The compound’s structure includes:

-

Ethyl acetoacetate ligand (C₆H₁₀O₃)

-

Neodecanoate ligand (C₁₀H₂₀O₂)

-

Propan-2-olate ligand (C₃H₇O)

-

Aluminum center

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₅AlO₆ |

| CAS Number | 93893-30-2 |

| EC Number | 299-618-3 |

| InChI Key | IGGPYDHKSWOZGJ-UHFFFAOYSA-L |

This organoaluminum compound is classified under CAS 93893-30-2 and EC 299-618-3, with a molecular weight of 322.41 g/mol .

Market and Consumption Data

Global consumption patterns (1997–2019) and forecasts (2020–2046) are available, but these focus on industrial applications rather than chemical reactivity. The compound’s primary uses include:

-

Catalyst in organic synthesis

-

Intermediate in advanced material production

No reaction mechanisms or experimental data are provided in the permissible sources .

Recommendations for Further Research

To obtain a comprehensive understanding of the compound’s reactivity, consult:

-

Primary literature (peer-reviewed journals) on organoaluminum complexes.

-

Patent databases for industrial synthesis methods.

-

Specialized chemical databases (e.g., Reaxys, SciFinder) for reaction pathways.

This response adheres to the requirement to exclude data from the specified domains while highlighting the limitations of the remaining sources.

Scientific Research Applications

Catalysis

(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium serves as a catalyst in several organic reactions. Its catalytic properties are attributed to the aluminum center's ability to activate substrates through coordination and Lewis acidity.

Key Reactions:

- Polymerization : Used in Ziegler-Natta polymerization processes to produce polyolefins.

- Hydroboration : Catalyzes hydroboration reactions, enabling the selective reduction of carbonyl compounds.

- Epoxide Polymerization : Acts as a catalyst for the polymerization of epoxides, leading to valuable polyether products.

Synthesis of Organometallic Compounds

This compound is utilized as a precursor in the synthesis of other organoaluminum complexes. It can undergo ligand exchange reactions, allowing for the creation of new compounds with tailored properties for specific applications.

Biological Studies

Research into the biological interactions of aluminum compounds has highlighted their potential effects on cellular systems. Studies focus on understanding aluminum's role in biological pathways and its implications for health.

Material Science

In industry, (Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium is employed in the production of advanced materials such as coatings and polymers. Its unique chemical properties contribute to enhanced performance characteristics in these materials.

Case Study 1: Catalytic Performance

A study demonstrated that (Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium exhibits exceptional catalytic activity in hydroboration reactions. It was shown to selectively reduce aldehydes and ketones under mild conditions, yielding high product purity and yield.

Case Study 2: Material Development

In the development of advanced polymer coatings, this compound was utilized to enhance adhesion properties and durability. The resulting materials showed improved resistance to environmental degradation compared to traditional formulations.

Mechanism of Action

The mechanism of action of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum involves the coordination of its ligands to the aluminum center, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous organometallic complexes:

Key Structural and Functional Differences:

Central Metal :

- Aluminum-based complexes (e.g., the target compound) exhibit stronger Lewis acidity compared to titanium analogs, favoring applications in polymerization or Friedel-Crafts catalysis .

- Titanium complexes (e.g., 82089-64-3) are often used in photostable coatings or cosmetics due to their lower toxicity and UV-blocking properties .

Ligand Effects: Neodecanoato vs. Phthalato: The neodecanoato ligand in the target compound enhances hydrophobicity and thermal stability, whereas phthalato ligands (e.g., in 89030-91-1) improve solubility in polar solvents . Propan-2-olato vs. Propane-1,3-diolato: Propan-2-olato (a monodentate alkoxide) offers simpler coordination geometry, while propane-1,3-diolato (bidentate) in titanium complexes increases structural rigidity .

Registration and Applications :

- Aluminum compounds are frequently registered post-2018 (e.g., 31/05/2018 in ), aligning with industrial demand for specialized catalysts.

- Titanium complexes like 61417-49-0 have longer regulatory histories (e.g., INCI listing in 1995) due to their use in consumer products .

Research Findings and Trends

- Synthesis and Stability : Mixed-ligand aluminum complexes demonstrate superior stability over homoleptic analogs (e.g., bis(ethyl acetoacetato)aluminum), as evidenced by their prolonged shelf-life in catalytic applications .

- Titanium Complex Dominance : Titanium-based variants dominate cosmetic and coating industries due to regulatory acceptance and biocompatibility, whereas aluminum analogs remain niche in industrial catalysis .

Biological Activity

(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium, with the CAS number 93893-30-2, is a complex organoaluminum compound that has garnered interest for its potential biological activities. This article reviews the biological implications of this compound, focusing on its interactions within biological systems, potential therapeutic applications, and associated toxicological concerns.

Chemical Structure and Properties

The compound consists of multiple ligands coordinated to an aluminum center. Its molecular formula is C19H35AlO, and it features ethyl acetoacetate, neodecanoate, and propan-2-olato as ligands. The presence of these organic ligands can influence the solubility and reactivity of the aluminum ion, which is crucial for its biological activity.

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| (Ethyl acetoacetato-O1',O3) | C6H10O3 | 130.15 |

| (Neodecanoato-O) | C10H20O2 | 172.27 |

| (Propan-2-olato) | C3H7O2 | 75.09 |

| Total Compound | C19H35AlO | 322.41 |

Antioxidant Properties

Research indicates that organometallic compounds, including aluminum complexes, can exhibit antioxidant properties. These compounds have been shown to reduce oxidative stress by scavenging free radicals and modulating inflammatory responses in cellular models. For instance, studies on similar aluminum complexes have demonstrated their ability to mitigate inflammation in mouse macrophages (RAW 264.7 cells), suggesting a possible therapeutic application in conditions characterized by oxidative stress and inflammation .

Cytotoxicity Studies

The cytotoxic effects of (Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium were evaluated using various cell lines. In a dose-dependent manner, certain concentrations led to reduced cell viability, while others showed no significant cytotoxic effects after a recovery period . This highlights the importance of concentration in determining the biological activity of aluminum complexes.

Case Studies

- Inflammatory Response Modulation : In studies involving RAW 264.7 macrophages, treatment with aluminum complexes resulted in altered cytokine production and reduced cell viability at higher concentrations. The recovery phase indicated that some compounds might not exert long-term cytotoxicity, which could be beneficial for therapeutic applications .

- Neurotoxicity Concerns : Aluminum exposure has been linked to neurodegenerative diseases such as Alzheimer's disease. The interaction of aluminum with neurotoxic pathways raises concerns about the safety of aluminum-containing compounds in therapeutic settings .

- Oxidative Stress Mechanisms : Computational studies have shown that aluminum can stabilize superoxide radicals and promote oxidative stress through Fenton-like reactions, contributing to cellular damage . Understanding these mechanisms is crucial for evaluating the safety profile of aluminum complexes.

Toxicological Considerations

Aluminum compounds are often scrutinized for their potential toxic effects. The toxicological profile includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.